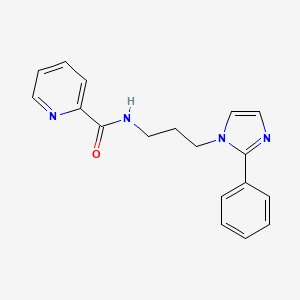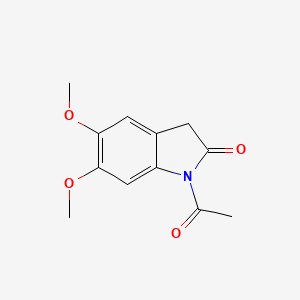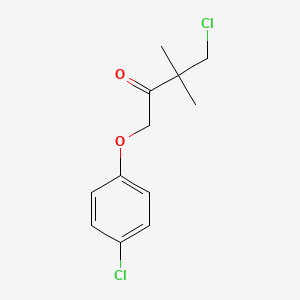![molecular formula C22H25NO7S B8340105 (2R, 4R)-4-(TOLUENE-4-SULFONYLOXY)-1-[BENZYLOXYCARBONYL]-PYRROLIDINE-2-ETHYLCARBOXYLATE](/img/structure/B8340105.png)
(2R, 4R)-4-(TOLUENE-4-SULFONYLOXY)-1-[BENZYLOXYCARBONYL]-PYRROLIDINE-2-ETHYLCARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R, 4R)-4-(TOLUENE-4-SULFONYLOXY)-1-[BENZYLOXYCARBONYL]-PYRROLIDINE-2-ETHYLCARBOXYLATE is a complex organic compound that features a pyrrolidine ring substituted with benzyl, ethyl, and sulfonyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R, 4R)-4-(TOLUENE-4-SULFONYLOXY)-1-[BENZYLOXYCARBONYL]-PYRROLIDINE-2-ETHYLCARBOXYLATE typically involves multiple steps. One common approach is to start with the pyrrolidine ring and introduce the benzyl and ethyl groups through alkylation reactions. The sulfonyloxy group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
(2R, 4R)-4-(TOLUENE-4-SULFONYLOXY)-1-[BENZYLOXYCARBONYL]-PYRROLIDINE-2-ETHYLCARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2R, 4R)-4-(TOLUENE-4-SULFONYLOXY)-1-[BENZYLOXYCARBONYL]-PYRROLIDINE-2-ETHYLCARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R, 4R)-4-(TOLUENE-4-SULFONYLOXY)-1-[BENZYLOXYCARBONYL]-PYRROLIDINE-2-ETHYLCARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 1-O-benzyl 2-O-methyl 4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate
- 1-O-benzyl 2-O-ethyl 4-(4-chlorophenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate
- 1-O-benzyl 2-O-ethyl 4-(4-methylphenyl)carbonyloxypyrrolidine-1,2-dicarboxylate
Uniqueness
(2R, 4R)-4-(TOLUENE-4-SULFONYLOXY)-1-[BENZYLOXYCARBONYL]-PYRROLIDINE-2-ETHYLCARBOXYLATE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H25NO7S |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
1-O-benzyl 2-O-ethyl 4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C22H25NO7S/c1-3-28-21(24)20-13-18(30-31(26,27)19-11-9-16(2)10-12-19)14-23(20)22(25)29-15-17-7-5-4-6-8-17/h4-12,18,20H,3,13-15H2,1-2H3 |
Clave InChI |
VJWIBONSIXXNGR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B8340022.png)
![2-(4-Bromo-3,5-dimethyl-phenyl)-[1,3]dioxane](/img/structure/B8340023.png)





![4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine](/img/structure/B8340067.png)

![4,5-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic acid](/img/structure/B8340077.png)
![Spiro[4.5]dec-7-en-8-yl-methanol](/img/structure/B8340084.png)



